molecular formula C35H39F3N8O3 B1139135 NMS-P715

NMS-P715

Número de catálogo: B1139135
Peso molecular: 676.7 g/mol
Clave InChI: JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para NMS-P715 implican múltiples pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. La ruta sintética detallada es propietaria y no se divulga completamente en la literatura pública. . Los métodos de producción industrial para this compound tampoco están ampliamente disponibles, pero probablemente implican la optimización de la ruta sintética para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

NMS-P715 se somete a varias reacciones químicas, que incluyen:

Actividad Biológica

NMS-P715 is a selective small-molecule inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its biological activity has been extensively studied in various cancer cell lines, demonstrating potential as a therapeutic agent, particularly in pancreatic ductal adenocarcinoma (PDAC) and other malignancies.

This compound targets MPS1, an essential regulator of the SAC, which ensures proper chromosomal alignment and segregation during cell division. Inhibition of MPS1 leads to accelerated mitosis, resulting in aneuploidy and subsequent cell death in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of MPS1 in tumor versus normal tissues, making this compound a promising candidate for targeted cancer therapy .

Cell Growth Inhibition

This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines. For instance, treatment with this compound resulted in:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound varies across different cancer types:
    • PDAC cell lines (e.g., PANC-1): IC50 ~ 1 µM
    • Medulloblastoma cells: IC50 ~ 139 ± 16 nM
    • Other tumor types: IC50 values generally range from 100 nM to several micromolar concentrations depending on the specific cell line .

Induction of Apoptosis

This compound activates caspase-dependent apoptosis pathways. Studies have demonstrated that exposure to this compound increases apoptotic markers such as cleaved caspase-3 and LC3 A/B-II, indicating enhanced autophagic activity alongside apoptosis .

Preclinical Models

In vivo studies using xenograft models have confirmed that oral administration of this compound effectively inhibits tumor growth. Notably, it has been shown to significantly reduce tumor size in mice bearing human PDAC tumors without causing substantial toxicity to normal tissues .

Pancreatic Ductal Adenocarcinoma (PDAC)

Research indicates that this compound treatment leads to increased levels of chromosomal instability (CIN) in PDAC cells. A study found that treatment resulted in a two-fold increase in apoptotic cells and significant growth inhibition in PDAC cell lines . The therapeutic index appears favorable as adipose-derived mesenchymal stem cells showed resistance to this compound compared to PDAC cells, suggesting potential for reduced side effects .

Other Tumor Types

This compound has also been evaluated against various other cancers:

  • Breast Cancer : Exhibited significant cytotoxicity and induced apoptosis through similar mechanisms observed in PDAC.
  • Medulloblastoma : Demonstrated potent anti-proliferative effects with low IC50 values, indicating high efficacy against this pediatric malignancy .

Summary of Biological Activity

Parameter Findings
Target MPS1 kinase
Mechanism Accelerates mitosis; induces aneuploidy
IC50 Values Varies by cell line; generally < 1 µM
Apoptosis Induction Caspase activation; increased LC3 A/B-II
In Vivo Efficacy Significant tumor growth inhibition
Selectivity Higher toxicity towards cancer cells than normal cells

Propiedades

IUPAC Name

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.